

tBuBrettPhos Pd G3 performance comparison Pd catalysts

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Compound Focus: tBuBrettPhos Pd G3

CAS No.: 1536473-72-9

Cat. No.: S820276

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What is tBuBrettPhos Pd G3?

tBuBrettPhos Pd G3 is a **third-generation Buchwald palladacycle precatalyst**. It is part of a class of catalysts designed to be **air-, moisture-, and thermally-stable**, facilitating easier handling and storage [1] [2].

This precatalyst rapidly generates the active LPd(0) species under mild reaction conditions, which allows for **lower catalyst loadings and shorter reaction times** compared to earlier catalyst generations [1] [3]. It is particularly effective with bulky, electron-rich biaryl phosphine ligands, making it a versatile tool for forming C-N, C-O, and other bonds [1] [2].

Performance Comparison with Other Catalysts

The following tables summarize experimental data comparing the performance of **tBuBrettPhos Pd G3** against other catalytic systems in specific cross-coupling reactions.

Table 1: Performance in C–O Cross-Coupling with Trifluoroethanol [4]

This table compares the yield of a model reaction between a specific aryl bromide and trifluoroethanol under different catalytic systems. The reaction conditions were: 1 mol % Pd source, Cs₂CO₃ base, toluene solvent,

100 °C, 1-hour reaction time.

Catalyst System	Ligand	Reported Yield
tBuBrettPhos Pd G3	tBuBrettPhos	70%
Pd ₂ (dba) ₃ + Ligand	tBuBrettPhos	51%
Pd ₂ (dba) ₃ + Ligand	BrettPhos	0%
Pd ₂ (dba) ₃ + Ligand	XPhos	0%
Pd ₂ (dba) ₃ + Ligand	tBuXPhos	0%

Table 2: Performance Across Various Reaction Types [1]

This table outlines the broad utility of **tBuBrettPhos Pd G3** in different cross-coupling transformations.

Reaction Type	Key Application	Reported Outcome
C–N Coupling	Arylation of primary amides [1] [2]	Efficient with high functional group tolerance.
C–O Coupling	Coupling of aryl halides with primary alcohols [1]	High to excellent yields.
Other Couplings	Synthesis of N-aryl carbamates, unsymmetrical ureas [2]	Effective catalyst.

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the performance tables.

1. Protocol for C–O Cross-Coupling (from Table 1) [4] This protocol is for the coupling of (hetero)aryl bromides with fluorinated alcohols.

- **Catalyst: tBuBrettPhos Pd G3** (1 mol %)

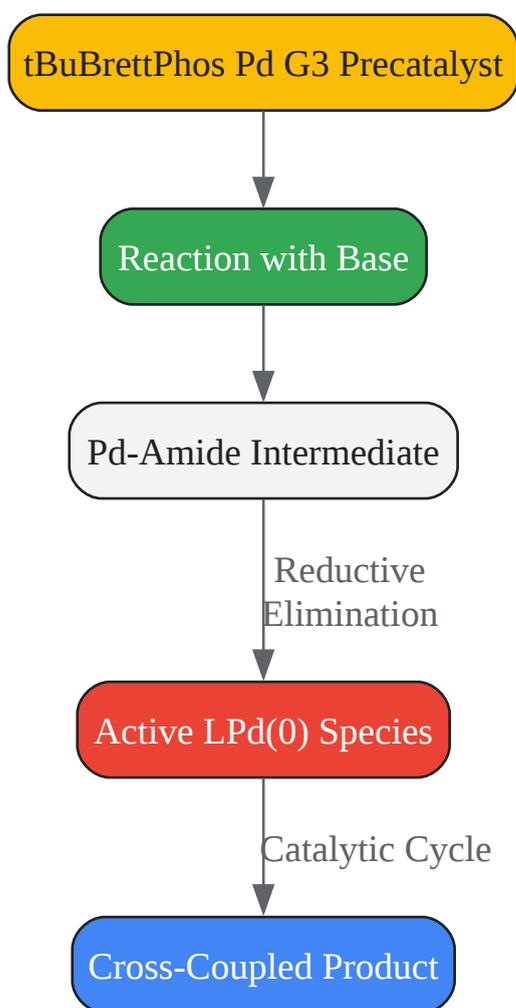
- **Base:** Cs₂CO₃
- **Solvent:** Toluene
- **Reaction Conditions:** 100 °C for 1 hour
- **Procedure:**
 - Charge a reaction vessel with the aryl bromide substrate, **tBuBrettPhos Pd G3**, and Cs₂CO₃.
 - Add toluene and the fluorinated alcohol (e.g., 2,2,2-trifluoroethanol).
 - Heat the mixture to 100 °C with stirring for 1 hour.
 - After cooling, the reaction mixture can be directly analyzed by ¹⁹F qNMR using an internal standard (e.g., PhCF₃) to determine the yield, or worked up for isolation.

2. General Protocol for C–N Cross-Coupling (Buchwald-Hartwig Amination) [1] [2] tBuBrettPhos Pd G3 is highly effective for coupling aryl halides with amines.

- **Catalyst:** **tBuBrettPhos Pd G3** (typically 0.5 - 2 mol %)
- **Base:** Common choices include NaOt-Bu or Cs₂CO₃
- **Solvent:** Aromatic hydrocarbons (e.g., toluene) or 1,4-dioxane
- **Reaction Conditions:** Often room temperature to 80-100 °C
- **Procedure:**
 - Combine the aryl halide, amine, base, and **tBuBrettPhos Pd G3** in a reaction vial.
 - Add the solvent and stir the mixture at the target temperature.
 - Monitor reaction completion by TLC or LC-MS.
 - Upon completion, the reaction is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The product is then purified by chromatography or recrystallization.

Activation and Workflow

The diagram below illustrates the activation pathway of G3 precatalysts and a general workflow for a cross-coupling reaction.



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Comparison Guide Conclusion

For researchers and development professionals, the data indicates:

- **For Challenging C–O Couplings:** **tBuBrettPhos Pd G3** demonstrates a clear advantage over other ligand/Pd source combinations, particularly for coupling fluorinated alcohols with electron-rich and heteroaryl bromides where other systems like BrettPhos or XPhos fail [4].
- **For Broad Utility:** Its proven effectiveness in diverse reactions like C–N coupling of amides and C–O coupling of primary alcohols makes it a highly versatile and reliable choice for a catalyst toolbox [1].
- **Operational Advantage:** As a stable, ready-to-use precatalyst, it offers practical benefits over in-situ systems comprising Pd₂(dba)₃ and a separate ligand, ensuring accurate ligand-to-palladium ratios and reproducible results [1].

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